molecular formula C28H12Cl2N2O4 B7773079 Vat blue 6 CAS No. 57284-96-5

Vat blue 6

Cat. No.: B7773079
CAS No.: 57284-96-5
M. Wt: 511.3 g/mol
InChI Key: UGCDBQWJXSAYIL-UHFFFAOYSA-N
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Description

Vat Blue 6: , also known as 7,16-dichloro-6,15-dihydrodinaphtho[2,3-a:2’,3’-h]phenazine-5,9,14,18-tetrone, is a synthetic anthraquinone-based vat dye. It is known for its brilliant blue color and excellent fastness properties, making it highly valuable in various industrial applications. This compound is primarily used in the textile industry for dyeing cotton and other cellulosic fibers due to its superior light and wash fastness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vat Blue 6 is synthesized through a multi-step process involving the condensation of anthraquinone derivatives. The key steps include:

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but optimized for scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Vat Blue 6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Vat Blue 6 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Vat Blue 6 involves its reduction to the leuco form, which can penetrate cellulosic fibers. Upon oxidation, the dye reverts to its insoluble form, becoming trapped within the fiber matrix. This process ensures the dye’s excellent fastness properties. The molecular targets include the hydroxyl groups of cellulose, which form strong interactions with the dye molecules .

Comparison with Similar Compounds

Uniqueness of Vat Blue 6: this compound stands out due to its brilliant blue shade, superior fastness properties, and versatility in various applications. Its unique chemical structure allows for specific interactions with cellulosic fibers, making it highly effective in textile dyeing .

Biological Activity

Vat Blue 6 , also known as C.I. This compound , is a synthetic vat dye recognized for its vibrant blue hue and excellent fastness properties. Its chemical structure is characterized by the formula C28H12Cl2N2O4C_{28}H_{12}Cl_{2}N_{2}O_{4} and it is classified under the vat dye category due to its unique dyeing process that involves reduction and subsequent oxidation to achieve color fixation on textiles. This compound has garnered attention not only for its applications in textile dyeing but also for its potential biological activities, particularly in antibacterial treatments and other innovative applications.

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of this compound, making it a candidate for use in textile treatments aimed at inhibiting microbial growth. The compound has been shown to exhibit effectiveness against various bacterial strains, which is crucial for enhancing the durability and hygiene of textiles.

  • Study Findings : A study conducted on cotton fabrics dyed with this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The dyed fabrics exhibited a reduction in bacterial counts by over 90% after 24 hours of exposure, indicating strong antibacterial efficacy.

The antibacterial mechanism of this compound is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This action not only prevents bacterial growth but also contributes to the longevity of the fabric's color and integrity.

Case Studies

  • Textile Applications : A case study involving hospital uniforms treated with this compound showed a marked decrease in infection rates among healthcare workers due to the antibacterial properties imparted by the dye .
  • Environmental Impact : Research into the environmental implications of using this compound has shown that while it provides significant benefits in terms of durability and microbial resistance, careful management is required during production and disposal to mitigate any potential ecological risks associated with its synthesis and degradation products .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of this compound compared to other common vat dyes:

Dye NameAntibacterial ActivityFastness PropertiesEnvironmental Impact
This compoundHighExcellentModerate
Vat Red 13ModerateGoodHigh
Vat Violet 1LowExcellentModerate

Synthesis and Application

The synthesis of this compound typically involves complex chemical processes that include chlorination and reduction steps. Recent advancements have focused on optimizing these processes to reduce waste and improve yield while maintaining the dye's biological activity .

  • Production Techniques : A novel method for producing this compound has been developed that utilizes less hazardous materials and reduces environmental impact, illustrating a shift towards more sustainable practices in dye manufacturing .

Future Directions

Ongoing research aims to explore further applications of this compound beyond textiles, particularly in fields such as:

  • Biomedical Applications : Investigating its potential use as a biocide in medical settings.
  • Environmental Technologies : Exploring its role in photo-assisted battery technologies due to its light absorption properties.

Properties

IUPAC Name

15,30-dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H12Cl2N2O4/c29-17-9-15-19(27(35)13-7-3-1-5-11(13)25(15)33)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(34)12-6-2-4-8-14(12)28(20)36/h1-10,31-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCDBQWJXSAYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C4C(=C3C2=O)NC5=C(C=C6C(=C5N4)C(=O)C7=CC=CC=C7C6=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C28H12Cl2N2O4
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DSSTOX Substance ID

DTXSID9044532
Record name D&C Blue No. 9
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Molecular Weight

511.3 g/mol
Source PubChem
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Physical Description

Solid; [MSDSonline]
Record name Vat Blue 6
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Solubility

ANTHRAQUINONES EXTREMELY INSOL IN WATER & INSOL IN COMMON SOLVENTS /PIGMENTS/
Record name VAT BLUE 6
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CAS No.

130-20-1, 39456-82-1, 57284-96-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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